Mepiprazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

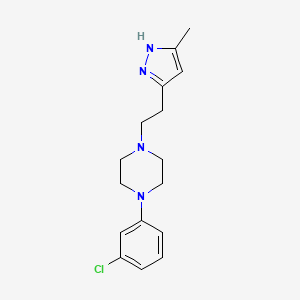

Mepiprazole, also known by its brand name Psigodal, is an anxiolytic drug belonging to the phenylpiperazine group. It possesses additional antidepressant properties and is primarily marketed in Spain for the treatment of anxiety neuroses . This compound acts as a 5-HT2A and α1-adrenergic receptor antagonist and has been shown to inhibit the reuptake and induce the release of serotonin, dopamine, and norepinephrine to varying extents .

Preparation Methods

The synthesis of mepiprazole involves the reaction of 1-(3-chlorophenyl)piperazine with 2-(5-methyl-1H-pyrazol-3-yl)ethyl chloride under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Mepiprazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the phenyl ring or the piperazine moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Major products formed from these reactions include N-oxides, amines, and substituted derivatives .

Scientific Research Applications

Mepiprazole has been extensively studied for its psychotropic effects. It has shown efficacy in treating anxiety neuroses and has been investigated for its potential benefits in relieving symptoms of irritable bowel syndrome . In addition to its clinical applications, this compound has been used in research to study the uptake and retention of monoamines in rat brain synaptosomes, providing insights into its mechanism of action and potential therapeutic uses .

Mechanism of Action

Mepiprazole exerts its effects by acting as a 5-HT2A and α1-adrenergic receptor antagonist. It inhibits the reuptake and induces the release of serotonin, dopamine, and norepinephrine, leading to increased concentrations of these neurotransmitters at the receptor sites . This dual action of uptake inhibition and release contributes to its anxiolytic and antidepressant properties .

Comparison with Similar Compounds

Mepiprazole is similar to other phenylpiperazine compounds such as trazodone, nefazodone, and etoperidone. These compounds also act as serotonin antagonists and reuptake inhibitors (SARI) and produce active metabolites like m-chlorophenylpiperazine (mCPP) . this compound’s unique combination of receptor antagonism and neurotransmitter release sets it apart from its counterparts, offering a distinct therapeutic profile .

Similar Compounds

- Trazodone

- Nefazodone

- Etoperidone

- Acaprazine

- Enpiprazole

- Lorpiprazole

- Tolpiprazole

Properties

CAS No. |

20326-12-9 |

|---|---|

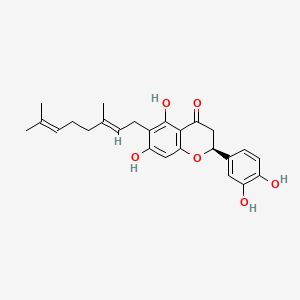

Molecular Formula |

C16H21ClN4 |

Molecular Weight |

304.82 g/mol |

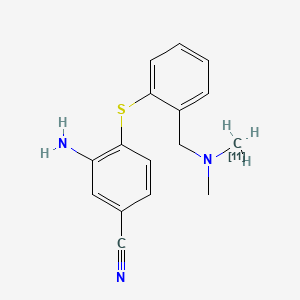

IUPAC Name |

1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine |

InChI |

InChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19) |

InChI Key |

DOTIMEKVTCOGED-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |

Canonical SMILES |

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |

| 20326-12-9 | |

Related CAS |

20344-15-4 (di-hydrochloride) |

Synonyms |

1-(3-chlorophenyl)-4-(2-(5-methylpyrazol- 3-yl)ethyl)piperazine dihydrochloride EMD 16,923 mepiprazole mepiprazole dihydrochloride Quiadon |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)

![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)